Cas no 607744-42-3 (1-(4,4-dimethylcyclohexyl)piperazine)

1-(4,4-dimethylcyclohexyl)piperazine 化学的及び物理的性質
名前と識別子
-
- PIPERAZINE, 1-(4,4-DIMETHYLCYCLOHEXYL)-
- 1-(4,4-Dimethylcyclohexyl)piperazine
- G55691
- CS-0279282
- SCHEMBL4825714
- AKOS013722527
- EN300-1848682
- 897-682-2
- 1-(4,4-dimethylcyclohexyl)piperazine
- 607744-42-3
- Piperazine, 1-(4,4-dimethylcyclohexyl)-
-
- インチ: InChI=1S/C12H24N2/c1-12(2)5-3-11(4-6-12)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
- InChIKey: UCCRHYGCBXQYBZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 196.193948774Da
- どういたいしつりょう: 196.193948774Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(4,4-dimethylcyclohexyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848682-0.5g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 0.5g |
$457.0 | 2023-09-19 | |
Aaron | AR028WOP-500mg |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 500mg |
$654.00 | 2025-02-17 | |
Enamine | EN300-1848682-1g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 1g |
$584.0 | 2023-09-19 | |
1PlusChem | 1P028WGD-100mg |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 100mg |
$272.00 | 2024-04-22 | |
1PlusChem | 1P028WGD-250mg |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 250mg |
$363.00 | 2024-04-22 | |
1PlusChem | 1P028WGD-50mg |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 50mg |
$202.00 | 2024-04-22 | |
1PlusChem | 1P028WGD-2.5g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 2.5g |
$1480.00 | 2024-04-22 | |
1PlusChem | 1P028WGD-10g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 10g |
$3172.00 | 2024-04-22 | |
Enamine | EN300-1848682-0.1g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 0.1g |
$176.0 | 2023-09-19 | |
Enamine | EN300-1848682-5.0g |
1-(4,4-dimethylcyclohexyl)piperazine |
607744-42-3 | 95% | 5g |
$1695.0 | 2023-06-02 |
1-(4,4-dimethylcyclohexyl)piperazine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1-(4,4-dimethylcyclohexyl)piperazineに関する追加情報
Professional Introduction to Compound with CAS No 607744-42-3 and Product Name: 1-(4,4-dimethylcyclohexyl)piperazine
The compound with the CAS number 607744-42-3 and the product name 1-(4,4-dimethylcyclohexyl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural motif, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a piperazine ring substituted with a bulky 4,4-dimethylcyclohexyl group imparts distinct physicochemical properties that make it a valuable scaffold for designing novel therapeutic agents.
In recent years, the exploration of piperazine derivatives has been extensively studied due to their diverse biological activities. Piperazine-based compounds are known for their role as pharmacophores in various therapeutic categories, including antipsychotics, antihistamines, and antiparasitic agents. The structural modification of piperazine with alkyl or aryl groups can significantly influence its pharmacological profile, solubility, and metabolic stability. The specific substitution pattern in 1-(4,4-dimethylcyclohexyl)piperazine enhances its lipophilicity, making it an attractive candidate for oral administration and improved bioavailability.
One of the most compelling aspects of 1-(4,4-dimethylcyclohexyl)piperazine is its potential in the development of central nervous system (CNS) drugs. The rigid cyclohexyl ring and the dimethyl substitution contribute to reduced metabolic liability, which is crucial for maintaining prolonged drug action. Recent studies have highlighted the compound's efficacy in preclinical models as a potential treatment for neurodegenerative disorders. The ability to modulate neurotransmitter systems without significant off-target effects makes this compound a promising candidate for further investigation.
The synthesis of 1-(4,4-dimethylcyclohexyl)piperazine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These synthetic strategies not only enhance the efficiency of production but also allow for scalability, which is essential for industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(4,4-dimethylcyclohexyl)piperazine with biological targets. These studies have revealed that the compound exhibits strong binding affinity to certain enzyme receptors, which is consistent with its observed pharmacological effects. The integration of machine learning algorithms has further accelerated the process of identifying lead compounds by predicting binding affinities and optimizing molecular structures.
The pharmacokinetic properties of 1-(4,4-dimethylcyclohexyl)piperazine have been thoroughly evaluated through in vitro and in vivo experiments. These studies indicate that the compound possesses favorable pharmacokinetic profiles, including moderate oral bioavailability and prolonged half-life. Such characteristics are desirable for therapeutic agents that require once-daily dosing or extended therapeutic windows.
In conclusion, 1-(4,4-dimethylcyclohexyl)piperazine (CAS No 607744-42-3) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable scaffold for developing novel therapeutics. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new applications in medicine. As our understanding of drug design principles continues to evolve, compounds like 1-(4,4-dimethylcyclohexyl)piperazine are poised to play a crucial role in addressing unmet medical needs.
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